4,5-Difluoro-2-iodobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3F2IO |
|---|---|
Molecular Weight |
268.00 g/mol |
IUPAC Name |
4,5-difluoro-2-iodobenzaldehyde |
InChI |
InChI=1S/C7H3F2IO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H |
InChI Key |
XCNDOIBNDBPWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)I)C=O |
Origin of Product |
United States |
Reaction Chemistry and Functionalization of 4,5 Difluoro 2 Iodobenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group in 4,5-Difluoro-2-iodobenzaldehyde is an electrophilic center, susceptible to attack by various nucleophiles. The electron-withdrawing nature of the fluorine and iodine atoms on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde (B42025).
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. In the case of this compound, the addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.
Table 1: Analogous Nucleophilic Addition Reactions with Substituted Aldehydes
| Aldehyde | Nucleophile | Reagents & Conditions | Product | Reference |
| 2-Oxoaldehyde | Organomagnesium cuprate | Cu(I)-mediated, anaerobic | α-Hydroxyketone | researchgate.net |
| Aldehydes | Grignard Reagent (RMgX) | 1. Diethyl ether 2. H₃O⁺ | Secondary Alcohol | google.comlibretexts.org |
| Ketones | Grignard Reagent (RMgX) | 1. Diethyl ether 2. H₃O⁺ | Tertiary Alcohol | google.comlibretexts.org |
This table presents data for analogous reactions to illustrate the general transformation.
Condensation Reactions
Condensation reactions involving the aldehyde group of this compound provide a powerful means to form new carbon-carbon double bonds. These reactions typically involve the reaction of the aldehyde with a stabilized carbanion or a related species.
The Wittig reaction is a widely used method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the substituents on the ylide influences the stereoselectivity of the resulting alkene. nih.govnih.govgoogle.com
Another important condensation reaction is the Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion. The HWE reaction is often preferred for its ability to produce predominantly (E)-alkenes and the water-soluble nature of its phosphate (B84403) byproduct, which simplifies purification. yonedalabs.comyoutube.comyoutube.com
Table 2: Analogous Condensation Reactions with Aldehydes
| Reaction Type | Aldehyde | Reagent | Base/Conditions | Product Type | Reference |
| Wittig Reaction | General Aldehyde | Triphenylphosphonium ylide | Strong base (e.g., n-BuLi) | Alkene | nih.govgoogle.com |
| Horner-Wadsworth-Emmons | General Aldehyde | Phosphonate ester | NaH, THF | (E)-Alkene | yonedalabs.comyoutube.com |
| Still-Gennari HWE | General Aldehyde | (CF₃CH₂O)₂P(O)CH₂CO₂R | KHMDS, 18-crown-6 | (Z)-Alkene | researchgate.net |
This table presents data for analogous reactions to illustrate the general transformations.
Reductions and Oxidations at the Formyl Group
The formyl group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to convert aldehydes to primary alcohols. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but with less functional group tolerance.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.
Table 3: Analogous Reduction and Oxidation of Benzaldehydes
| Transformation | Starting Material | Reagents & Conditions | Product | Reference |
| Reduction | General Aldehyde | NaBH₄, Methanol | Primary Alcohol | |
| Oxidation | Aromatic Aldehyde | H₂O₂, methyltrioxorhenium, ionic liquid | Phenol | |
| Oxidation | Aromatic Aldehyde | Sodium perborate, acetic acid | Carboxylic Acid | |
| Oxidation | Aldehyde | Oxone | Carboxylic Acid |
This table presents data for analogous reactions to illustrate the general transformations.
Transformations Involving the Aromatic Iodine Substituent
The carbon-iodine bond in this compound is a key site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo group of this compound serves as an excellent leaving group in these reactions.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide. researchgate.net This reaction is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups.
For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a fluorinated biaryl aldehyde. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water, DMF). The specific conditions can be optimized to achieve high yields of the desired biaryl product. yonedalabs.com
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation of the organoboron compound to the resulting Pd(II) complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. researchgate.net
Table 4: Illustrative Suzuki-Miyaura Coupling Conditions for Aryl Iodides
| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Product | Reference |
| 4-Iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd | K₂CO₃ | Ethanol | 4-Phenylbenzaldehyde | yonedalabs.com |
| Iodobenzene (B50100) | Arylboronic acids | Pd on Hydroxyapatite | K₃PO₄ | Water | Biaryl | |
| Substituted Bromobenzene | Substituted Phenylboronic acids | Pd(OH)₂ | K₃PO₄ | Ethanol/Water | Biaryl | |
| 3-Iodolawsone | Arylboronic acids/esters | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-Aryl-lawsone |
This table presents data for analogous reactions to illustrate the general transformations.
Sonogashira Coupling Reactions
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org For this compound, the carbon-iodine bond is the reactive site for this transformation.
The general scheme for the Sonogashira coupling of this compound is as follows:
Scheme 1: General Sonogashira Coupling Reaction
R represents a variety of functional groups, including alkyl, aryl, or silyl (B83357) groups.
The reaction can be carried out under mild conditions, often at room temperature, making it suitable for the synthesis of complex molecules. wikipedia.org The choice of catalyst, base, and solvent can influence the reaction's efficiency and yield. While traditional Sonogashira reactions require anhydrous and anaerobic conditions, newer methods have been developed that can be performed in aqueous media. wikipedia.orgorganic-chemistry.org
Table 1: Examples of Sonogashira Coupling Reactions
| Alkyne | Catalyst System | Base | Solvent | Product | Yield |
| Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 2-(Phenylethynyl)-4,5-difluorobenzaldehyde | Good |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | THF | 2-((Trimethylsilyl)ethynyl)-4,5-difluorobenzaldehyde | High |
| Propargyl alcohol | Pd(PPh₃)₄/CuI | KF | Toluene | 4,5-Difluoro-2-(3-hydroxyprop-1-yn-1-yl)benzaldehyde | Moderate to Good sioc-journal.cn |
This table presents hypothetical examples based on typical Sonogashira reaction conditions and outcomes. Actual yields may vary depending on specific experimental parameters.
Ullmann Condensation and Related Coupling Reactions
The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming carbon-heteroatom bonds, particularly C-O, C-N, and C-S bonds. wikipedia.org It typically involves the reaction of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst at elevated temperatures. wikipedia.orgmagtech.com.cn In the case of this compound, the aryl iodide is the substrate for this coupling.
Traditional Ullmann reactions often require harsh conditions, including high-boiling polar solvents and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder conditions using soluble copper catalysts with various ligands. wikipedia.orgnih.gov
Scheme 2: General Ullmann Condensation
Nu-H represents an alcohol (R-OH), amine (R₂NH), or thiol (R-SH).
The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed N-arylation of amides and other nitrogen nucleophiles. wikipedia.org
Table 2: Examples of Ullmann-type Reactions
| Nucleophile | Catalyst System | Base | Solvent | Product |
| Phenol | CuI / Phenanthroline | K₂CO₃ | DMF | 4,5-Difluoro-2-phenoxybenzaldehyde |
| Aniline (B41778) | CuI / L-proline | K₂CO₃ | DMSO | 2-Anilino-4,5-difluorobenzaldehyde |
| Benzyl mercaptan | CuI | Cs₂CO₃ | NMP | 2-(Benzylthio)-4,5-difluorobenzaldehyde |
This table illustrates potential Ullmann-type reactions with this compound based on established methodologies.
Other Palladium-Catalyzed C-C and C-Heteroatom Bond Formations
Beyond the Sonogashira coupling, the iodine atom of this compound serves as a handle for various other palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. rsc.org
Examples of such transformations include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, often under milder conditions than the Ullmann condensation. beilstein-journals.org
C-P Coupling: Reaction with phosphine (B1218219) oxides or other P(O)H compounds to form aryl phosphine oxides. nih.gov
These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (for Suzuki and related couplings) or migratory insertion (for Heck coupling), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Table 3: Overview of Other Palladium-Catalyzed Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Biaryl |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Substituted alkene |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | Arylamine |
| C-P Coupling | Diphenylphosphine oxide | Pd(OAc)₂ / NaI | Arylphosphine oxide |
Hypervalent Iodine Chemistry and Applications
The iodine atom in this compound can be oxidized to a hypervalent state, typically iodine(III) or iodine(V), to create highly reactive reagents. nih.govprinceton.edu Hypervalent iodine compounds are valued for their oxidizing properties, low toxicity, and ease of handling. organic-chemistry.orgresearchgate.net
A common method to access hypervalent iodine(III) species is the direct chlorination of the iodoarene to form an aryl-λ³-iodane, such as a (dichloroiodo)arene. nih.gov
Scheme 3: Formation of a Hypervalent Iodine(III) Reagent
These hypervalent iodine reagents can then be used in a variety of synthetic transformations, including:
Oxidations: Oxidation of alcohols to aldehydes or ketones, and sulfides to sulfoxides. organic-chemistry.org
Electrophilic Group Transfer: Transfer of various groups to nucleophiles.
Rearrangements: Facilitating various molecular rearrangements.
The reactivity of these reagents stems from the electrophilic nature of the hypervalent iodine and the excellent leaving group ability of the iodobenzene moiety upon reductive elimination. princeton.edu
Nucleophilic Aromatic Substitution (SNAr) Driven by Halogens
While the iodine atom is the primary site for cross-coupling reactions, the fluorine atoms on the aromatic ring activate it towards nucleophilic aromatic substitution (SNAr). wikipedia.org In an SNAr reaction, a nucleophile displaces a leaving group (in this case, one of the fluorine atoms) on an electron-deficient aromatic ring. wikipedia.orgmasterorganicchemistry.com
The electron-withdrawing nature of the aldehyde group and the other fluorine atom enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org
Scheme 4: General SNAr Reaction
Nu⁻ represents a nucleophile.
The relative positions of the fluorine atoms and the activating aldehyde group influence the regioselectivity of the substitution.
Reactivity Influenced by Fluorine Substituents
Electronic Effects on Aromatic Ring Reactivity
The two fluorine atoms on the benzaldehyde ring exert significant electronic effects that modulate the reactivity of the entire molecule. Fluorine is the most electronegative element, and its primary influence is through a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it more electrophilic.
This electron-withdrawing nature has several important consequences:
Activation towards Nucleophilic Aromatic Substitution: As discussed in the SNAr section, the inductive withdrawal by the fluorine atoms is crucial for activating the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com
Influence on Acidity: The -I effect of the fluorine atoms can increase the acidity of protons on adjacent groups.
Modulation of Aldehyde Reactivity: The electron-withdrawing effect can influence the electrophilicity of the aldehyde carbonyl carbon.
While fluorine has a strong -I effect, it also possesses a +M (mesomeric or resonance) effect due to its lone pairs of electrons. However, for fluorine, the inductive effect generally outweighs the mesomeric effect in influencing aromatic reactivity. The unique properties imparted by fluorine substituents are a key area of study in the development of new functional molecules. semanticscholar.orgresearchgate.net
Steric Effects of Fluorine on Reaction Pathways
The presence of two fluorine atoms adjacent to the iodine and ortho to the aldehyde group in this compound introduces significant steric and electronic effects that influence its reactivity. While fluorine is relatively small, its high electronegativity can alter the bond lengths and angles of the benzene (B151609) ring, and the cumulative steric bulk of the two fluorine atoms can hinder the approach of reactants to the adjacent functional groups.
The steric hindrance presented by the fluorine atoms can be a determining factor in the regioselectivity of reactions involving both the aldehyde and the iodo group. For instance, in nucleophilic addition reactions to the aldehyde, the fluorine atoms can create a more crowded environment, potentially favoring the approach of smaller nucleophiles or influencing the diastereoselectivity in reactions leading to chiral centers.
Similarly, in metal-catalyzed cross-coupling reactions at the C-I bond, the flanking fluorine atoms can impact the oxidative addition step to the metal center. The steric bulk may necessitate the use of specific ligands on the metal catalyst to facilitate the reaction. However, the electron-withdrawing nature of the fluorine atoms also activates the C-I bond, which can counterbalance the steric hindrance to some extent.
Research into the precise quantification of these steric effects is ongoing, with computational studies often employed to model the transition states of reactions involving this and similar substituted benzaldehydes. These studies help to predict how the steric and electronic properties of the fluorine atoms will direct the outcome of a given transformation.
Cascade and Multi-Component Reactions Involving this compound
The unique substitution pattern of this compound makes it an ideal candidate for use in cascade and multi-component reactions (MCRs). These powerful synthetic strategies allow for the construction of complex molecular architectures in a single step from multiple starting materials, thereby increasing efficiency and reducing waste.
In the context of MCRs, this compound can serve as a trifunctional building block. The aldehyde can participate in condensations or additions, the iodo group is amenable to a wide range of cross-coupling reactions, and the difluorinated aromatic ring can undergo further functionalization.
One hypothetical, yet plausible, multi-component reaction could involve the initial condensation of the aldehyde with an amine and a subsequent intramolecular cyclization that is triggered by a palladium-catalyzed reaction at the iodo position. The fluorine atoms would play a crucial role in modulating the electronic properties of the intermediates and influencing the stereochemical outcome of the cyclization.
While specific, extensively documented examples of cascade and multi-component reactions involving this compound are not widely available in the current literature, the principles of synthetic chemistry suggest its high potential for such applications. The development of novel MCRs utilizing this building block is an active area of research, with the promise of providing rapid access to new classes of fluorinated compounds with potential applications in medicinal chemistry and materials science.
The following table outlines a conceptual framework for a multi-component reaction involving this compound, highlighting its potential utility.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Potential Product Class |
| This compound | Primary Amine | Terminal Alkyne | Pd/Cu catalyst, Base | Fluorinated Isoquinolines |
| This compound | Malononitrile | Active Methylene Compound | Base | Highly Substituted Fluorinated Benzenes |
| This compound | Isocyanide | Carboxylic Acid | - | Acyl-amino-difluoro-iodophenyl derivatives |
This conceptual table underscores the untapped potential of this compound in the realm of advanced organic synthesis.
Spectroscopic and Advanced Structural Elucidation of 4,5 Difluoro 2 Iodobenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 4,5-Difluoro-2-iodobenzaldehyde, a comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with the study of coupling constants, allows for unambiguous confirmation of its structure.
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aldehydic proton and the two aromatic protons. The aldehydic proton (CHO) typically resonates at a downfield chemical shift, generally in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. In a related compound, 2-iodobenzaldehyde (B48337), this proton appears at δ 9.97 ppm. chemicalbook.com
The two aromatic protons, H-3 and H-6, will appear as complex multiplets due to spin-spin coupling with each other and with the adjacent fluorine atoms. The proton at the C-3 position is expected to be a doublet of doublets, split by the vicinal H-6 proton and the meta-coupling to the F-4 fluorine atom. The proton at the C-6 position will also likely appear as a doublet of doublets, split by the vicinal H-3 proton and the ortho-coupling to the F-5 fluorine atom. For comparison, the aromatic protons of 2,4-difluorobenzaldehyde (B74705) resonate between δ 6.91 and 7.91 ppm. beilstein-journals.org
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| CHO | ~9.5-10.5 | Singlet or narrow multiplet | - |
| H-3 | ~7.0-8.0 | Doublet of Doublets (dd) | ³J(H3-H6), ⁴J(H3-F4) |
| H-6 | ~7.0-8.0 | Doublet of Doublets (dd) | ³J(H3-H6), ³J(H6-F5) |
The ¹³C NMR spectrum will provide information on the seven distinct carbon environments in this compound. The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the δ 185-195 ppm region. For instance, the carbonyl carbon in benzaldehyde (B42025) appears at δ 192.35 ppm. beilstein-journals.org
The six aromatic carbons will have chemical shifts influenced by the substituents. The carbons directly attached to the electronegative fluorine atoms (C-4 and C-5) will show large one-bond C-F coupling constants and will be shifted downfield. The carbon bearing the iodine atom (C-2) will also have a characteristic chemical shift, typically lower than that of an unsubstituted carbon due to the heavy atom effect. The carbon attached to the aldehyde group (C-1) will also be deshielded. The remaining carbons (C-3 and C-6) will have shifts determined by the cumulative effects of the neighboring substituents. In 2,4-difluorobenzaldehyde, the aromatic carbons appear in the range of δ 104-168 ppm. beilstein-journals.org
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Coupling |
|---|---|---|
| C=O | ~185-195 | - |
| C-1 | ~130-140 | Coupling to F |
| C-2 | ~90-100 | Coupling to F |
| C-3 | ~115-125 | Coupling to F |
| C-4 | ~160-170 | ¹J(C-F) |
| C-5 | ~160-170 | ¹J(C-F) |
| C-6 | ~110-120 | Coupling to F |
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated organic compounds. nih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms at the C-4 and C-5 positions. The chemical shifts of these fluorine atoms will be influenced by the other substituents on the aromatic ring. These signals will likely appear as multiplets due to coupling with each other (³J(F-F)) and with the neighboring aromatic protons. In related fluorinated aromatic compounds, ¹⁹F chemical shifts can vary widely but provide crucial information for structural confirmation.
The analysis of coupling constants provides valuable information about the connectivity and spatial arrangement of atoms. In the ¹³C NMR spectrum, the one-bond carbon-fluorine coupling constants (¹JCF) are typically large, in the range of 240-260 Hz, and are a definitive indicator of a direct C-F bond. Two- and three-bond carbon-fluorine couplings (²JCF and ³JCF) will also be observable and will help in the assignment of the carbon signals.
In the ¹H NMR spectrum, the proton-fluorine coupling constants are also diagnostic. Ortho-coupling (³JHF) is typically in the range of 6-10 Hz, while meta-coupling (⁴JHF) is smaller, around 2-4 Hz. Para-coupling (⁵JHF) is usually less than 2 Hz and may not always be resolved. The magnitudes of these coupling constants are dependent on the dihedral angles and the electronic nature of the intervening bonds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of a molecule, which can provide structural clues. For this compound (C₇H₃F₂IO), the calculated molecular weight is approximately 268.00 g/mol . chemcia.comnih.gov The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 268.
The fragmentation pattern will be influenced by the substituents on the aromatic ring. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the formyl group (M-29) to give a phenyl cation. docbrown.infomiamioh.edu The presence of iodine, a heavy halogen, will likely lead to a significant peak corresponding to the loss of an iodine radical (M-127). The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the interpretation of the spectrum. Other potential fragmentations could involve the loss of CO (M-28) or HF.
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 268 | [C₇H₃F₂IO]⁺ | Molecular ion (M⁺) |
| 267 | [C₇H₂F₂IO]⁺ | Loss of H radical |
| 239 | [C₆H₃F₂I]⁺ | Loss of CHO radical |
| 141 | [C₇H₃F₂O]⁺ | Loss of I radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for the identification of functional groups within a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.
The most prominent feature will be the strong absorption band due to the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1690-1740 cm⁻¹. rsc.org The C-H stretching vibration of the aldehyde group is also characteristic, appearing as a pair of weak to medium bands at approximately 2720 cm⁻¹ and 2820 cm⁻¹.
The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-I stretching vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹, which may be outside the normal scanning range of some instruments.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (CHO) | C=O stretch | ~1690-1740 | Strong |
| Aldehyde (CHO) | C-H stretch | ~2720 and ~2820 | Weak to Medium |
| Aromatic Ring | C=C stretch | ~1450-1600 | Medium to Weak |
| Aryl-F | C-F stretch | ~1100-1300 | Strong |
| Aryl-I | C-I stretch | ~500-600 | Medium to Weak |
X-ray Crystallography for Solid-State Molecular Architecture
A comprehensive search for single-crystal X-ray diffraction data for this compound did not yield specific crystallographic studies for this compound. Consequently, a detailed analysis of its solid-state molecular architecture, including precise bond lengths, bond angles, and intermolecular interactions based on experimental X-ray crystallography, cannot be provided at this time.
While crystallographic data for related structures such as 2-iodobenzaldehyde and other halogenated benzaldehydes exist, direct extrapolation of these findings to this compound would be speculative and would not meet the required standard of scientific accuracy for this article. For instance, the crystal structure of 2-iodobenzaldehyde is known to belong to the orthorhombic crystal system with the space group P212121. avantorsciences.comsigmaaldrich.com However, the presence and position of the two fluorine atoms in this compound would significantly influence its crystal packing and intermolecular interactions.
In related halogenated organic compounds, non-covalent interactions such as halogen bonding (e.g., I⋯O interactions) and hydrogen bonding play a crucial role in defining the supramolecular assembly. mdpi.com For example, studies on dichlorobenzaldehyde isomers have highlighted the importance of C-H⋯O contacts and π-stacking in their crystal structures. nih.gov It is plausible that similar interactions, along with potential C-H⋯F interactions, would be observed in the crystal structure of this compound.
To provide a definitive analysis of the solid-state architecture of this compound, experimental determination of its crystal structure via single-crystal X-ray diffraction would be necessary. Such an analysis would provide invaluable insights into its molecular conformation and the specific intermolecular forces that govern its crystalline form.
Computational and Theoretical Investigations of 4,5 Difluoro 2 Iodobenzaldehyde
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a predominant method for the quantum mechanical modeling of molecules, offering a balance between computational cost and accuracy. For a molecule like 4,5-Difluoro-2-iodobenzaldehyde, DFT can predict its geometric and electronic properties with high precision.
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this involves finding the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide these parameters.
The electronic structure of the molecule, including the distribution of electrons and the energies of molecular orbitals, is also elucidated. The presence of electronegative fluorine atoms and the larger, more polarizable iodine atom significantly influences the electronic landscape of the benzaldehyde (B42025) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key to understanding the molecule's reactivity and spectroscopic properties. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
Table 1: Representative Optimized Geometric Parameters for Substituted Benzaldehydes
| Parameter | Typical Value |
| C-C (ring) bond length | 1.39 - 1.41 Å |
| C-H (ring) bond length | 1.08 - 1.09 Å |
| C-F bond length | 1.34 - 1.36 Å |
| C-I bond length | 2.08 - 2.12 Å |
| C-C (aldehyde) bond length | 1.48 - 1.50 Å |
| C=O bond length | 1.21 - 1.23 Å |
| C-C-C (ring) angle | ~120° |
| C-C-F angle | ~120° |
| C-C-I angle | ~119° - 121° |
| O=C-H angle | ~120° |
Note: The values in this table are representative and are based on DFT calculations of similar substituted benzaldehydes. Specific values for this compound would require a dedicated computational study.
Energetic Landscape and Stability of Conformers
The rotation around single bonds, particularly the C-C bond connecting the aldehyde group to the benzene (B151609) ring, can lead to different conformers. For this compound, two primary planar conformers can be envisioned: one where the aldehyde group's oxygen atom is oriented towards the iodine atom (O-cis) and another where it is oriented away (O-trans).
DFT calculations can determine the relative energies of these conformers, revealing which is more stable and the energy barrier for rotation between them. The stability of these conformers is governed by a delicate balance of steric hindrance and electrostatic interactions between the aldehyde group and the adjacent iodine and fluorine substituents. The energetic landscape provides crucial information on the population of each conformer at a given temperature.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals.
Charge Distribution and Bond Orders
NBO analysis provides a detailed picture of the charge distribution within the this compound molecule. It calculates the natural atomic charges on each atom, which are generally considered more reliable than those obtained from other methods like Mulliken population analysis. The high electronegativity of the fluorine and oxygen atoms is expected to result in significant negative charges on these atoms, while the carbon atoms attached to them will carry partial positive charges. The iodine atom's charge will be influenced by both its electronegativity and its ability to polarize.
Furthermore, NBO analysis quantifies the bond order between atoms, confirming the double bond character of the carbonyl group and the aromatic nature of the benzene ring.
Table 2: Illustrative Natural Atomic Charges for a Substituted Benzaldehyde
| Atom | Typical Natural Charge (e) |
| O (carbonyl) | -0.5 to -0.6 |
| C (carbonyl) | +0.4 to +0.5 |
| C (attached to F) | +0.2 to +0.3 |
| F | -0.2 to -0.3 |
| C (attached to I) | -0.1 to +0.1 |
| I | -0.1 to +0.1 |
| H (aldehyde) | +0.1 to +0.2 |
Note: These values are illustrative and represent typical charge distributions in similar molecules. Actual values for this compound would depend on the specific computational methodology.
Intermolecular and Intramolecular Interactions
A key feature of NBO analysis is its ability to identify and quantify the stabilizing energy associated with delocalization interactions, often referred to as hyperconjugation. These interactions involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
In this compound, important intramolecular interactions would include the delocalization of lone pair electrons from the fluorine, oxygen, and iodine atoms into the antibonding orbitals of the benzene ring (n → σ* and n → π* interactions). These interactions play a crucial role in stabilizing the molecule and influencing its geometry and reactivity. NBO analysis can also provide insights into potential intermolecular interactions, such as hydrogen bonding or halogen bonding, which are critical in the condensed phase.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various organic transformations, such as nucleophilic addition to the carbonyl group or cross-coupling reactions involving the carbon-iodine bond.
By mapping the potential energy surface (PES) of a reaction, computational chemists can identify the transition states, which are the highest energy points along the reaction pathway, and any intermediate species. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. DFT calculations can provide detailed geometries and energies for reactants, products, intermediates, and transition states.
For instance, in a nucleophilic attack on the carbonyl carbon, computational modeling can reveal how the substituents (F and I) influence the electrophilicity of the aldehyde and the stability of the tetrahedral intermediate. Similarly, for a Suzuki or Sonogashira coupling reaction at the C-I bond, theoretical studies can elucidate the energetics of the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. This understanding is vital for optimizing reaction conditions and designing more efficient synthetic routes.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
The prediction of spectroscopic parameters for a molecule like this compound would typically commence with the optimization of its ground-state geometry using DFT methods. science.govresearchgate.net The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results. science.gov Once the optimized geometry is achieved, the harmonic vibrational frequencies can be calculated. researchgate.netgithub.io These theoretical frequencies correspond to the fundamental vibrational modes of the molecule and can be correlated with the peaks observed in an experimental Infrared (IR) and Raman spectrum. science.govresearchgate.net The calculation of IR intensities and Raman activities further aids in the interpretation and assignment of the spectral bands. nist.gov
For the prediction of the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method. researchgate.net This approach calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netnih.gov The predicted absorption maxima (λmax) can then be compared with experimental UV-Vis spectra. researchgate.netresearchgate.net The nature of the electronic transitions, such as n→π* or π→π*, can also be elucidated by analyzing the molecular orbitals involved in each excitation. researchgate.netresearchgate.net
To illustrate the expected outcomes of such a computational investigation, the following data tables present hypothetical predicted spectroscopic parameters for this compound. These tables are based on typical values and assignments for substituted benzaldehydes and halogenated aromatic compounds.
Predicted FT-IR Spectral Data for this compound
The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups and the aromatic ring. The table below provides a hypothetical assignment of the major vibrational frequencies.
| Predicted Frequency (cm⁻¹) | Vibrational Assignment | Description of Motion |
| ~3080 | C-H stretch | Aromatic C-H stretching |
| ~2850, ~2750 | C-H stretch | Aldehyde C-H stretching (Fermi resonance) |
| ~1705 | C=O stretch | Aldehyde carbonyl stretching |
| ~1600, ~1580, ~1470 | C=C stretch | Aromatic ring C=C stretching |
| ~1280 | C-F stretch | Aryl-fluorine stretching |
| ~1150 | C-H in-plane bend | Aromatic C-H in-plane bending |
| ~880 | C-H out-of-plane bend | Aromatic C-H out-of-plane bending |
| ~650 | C-I stretch | Aryl-iodine stretching |
Note: This is a representative table of predicted data. Actual values would be obtained from DFT calculations.
Predicted UV-Vis Spectral Data for this compound
The electronic spectrum is anticipated to show absorptions in the UV region, characteristic of substituted benzene derivatives. The positions and intensities of these bands are influenced by the aldehyde, fluoro, and iodo substituents.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition | Involved Orbitals |
| ~330 | 0.02 | n→π | Non-bonding (C=O) to anti-bonding (π) |
| ~285 | 0.15 | π→π | Bonding (π) to anti-bonding (π) |
| ~240 | 0.50 | π→π | Bonding (π) to anti-bonding (π) |
Note: This is a representative table of predicted data. Actual values would be obtained from TD-DFT calculations.
A crucial aspect of such a computational study would be the comparison of these predicted spectroscopic parameters with experimentally obtained data. researchgate.net The level of agreement between the theoretical and experimental spectra serves as a validation of the computational methodology employed. science.gov Any discrepancies can often be explained by factors such as solvent effects, intermolecular interactions in the solid state, or the limitations of the theoretical model. researchgate.net
Precursor for Complex Heterocyclic Compounds
The specific arrangement of functional groups on the this compound ring system enables its use in the construction of various heterocyclic scaffolds, which are central to medicinal chemistry and materials science.
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds. mdpi.comresearchgate.net The synthesis of quinazoline (B50416) derivatives often involves the cyclization of anthranilic acid derivatives or related precursors. While direct synthesis examples starting from this compound are not extensively detailed in the provided results, the general synthetic routes to quinazolines highlight the potential utility of this aldehyde. For instance, multicomponent reactions often utilize an aldehyde, an amine source, and a third component to construct the quinazoline core. openmedicinalchemistryjournal.com
A common strategy involves the condensation of an aldehyde with a 2-aminobenzamide (B116534) or a similar anthranilamide derivative. The aldehyde carbon becomes incorporated into the final quinazoline ring. The fluorine and iodine substituents on the benzaldehyde ring would be carried into the final product, yielding highly functionalized quinazolines suitable for further modification or for tuning the pharmacological properties of the molecule. A patent for novel quinazoline derivatives as potent and selective inhibitors of KRas illustrates the importance of substituted quinazolines in drug discovery. google.com
Table 1: General Synthetic Strategies for Quinazoline Derivatives Amenable to this compound
| Synthesis Method | Key Reactants | Role of Aldehyde | Potential Product Feature |
| Niementowski Synthesis | Anthranilic acid, Formamide (or other amide) | Can be a source of one carbon unit | Introduction of a substituted phenyl group |
| Multicomponent Reaction | 2-Aminobenzamide, Aldehyde, other component | Provides a key carbon for the heterocyclic ring | 2-Aryl-substituted quinazolinones |
| Cyclocondensation | 2-Aminobenzylamine, Aldehyde | Forms part of the heterocyclic ring via imine formation | Dihydroquinazolines with aryl substituents |
The construction of indole (B1671886) and oxindole (B195798) frameworks, which are key components of many natural products and pharmaceuticals, can be achieved through various synthetic strategies. Palladium-catalyzed cyclization methods are particularly powerful for creating these structures. For example, the intramolecular α-arylation of amides is a well-established method for synthesizing oxindoles. organic-chemistry.org
In this context, this compound can be envisioned as a crucial starting material. The aldehyde can be converted into a suitable aniline (B41778) derivative, for example, through reductive amination followed by N-acylation with a group like α-chloroacetate. The resulting N-(2-formyl-4,5-difluorophenyl)-2-chloroacetamide derivative, after subsequent modifications, could undergo an intramolecular palladium-catalyzed C-C bond formation. The iodine atom on the ring serves as the handle for the palladium-catalyzed cross-coupling, cyclizing onto the α-position of the amide to form a 6,7-difluorooxindole derivative. The high reactivity of the C-I bond makes this an efficient cyclization precursor.
Table 2: Proposed Reaction Pathway for Oxindole Synthesis
| Step | Description | Intermediate/Product |
| 1 | Reductive amination of this compound | 2-Amino-4,5-difluorobenzylamine derivative |
| 2 | N-acylation with an α-haloacetyl chloride | N-(2-formyl-4,5-difluorobenzyl)-α-haloacetamide |
| 3 | Intramolecular Palladium-catalyzed C-H or C-X arylation | 6,7-Difluorooxindole derivative |
The reactivity of this compound extends to the synthesis of a broader array of nitrogen-containing heterocycles. Catalytic dehydrative cyclization is a modern, environmentally benign method for forming heterocycles like oxazolines and oxazines from β- or γ-hydroxy amides.
Starting from this compound, a multi-step synthesis could generate the necessary precursors. For example, a Grignard or similar organometallic addition to the aldehyde would yield a secondary alcohol. This alcohol could then be coupled with an amino acid or an amino alcohol to form a β-hydroxy amide. Subsequent acid-catalyzed or metal-catalyzed dehydrative cyclization would lead to the formation of a substituted oxazoline (B21484) or a related heterocycle, bearing the 4,5-difluoro-2-iodophenyl group. This substituent provides a site for further chemical elaboration via cross-coupling reactions, allowing for the synthesis of complex molecular architectures.
Building Block for Functional Organic Materials
The electronic properties conferred by the fluorine and iodine atoms make this compound a valuable starting material for functional organic materials used in electronics and photonics.
Fluorinated compounds are of significant interest in the design of liquid crystals (LCs) due to their ability to modulate properties such as dielectric anisotropy, viscosity, and thermal stability. rsc.org The synthesis of liquid crystalline materials often involves the assembly of rigid, rod-like molecules (mesogens).
This compound can be incorporated into liquid crystal structures through several synthetic transformations. The aldehyde group can be used to form Schiff bases (imines) by condensation with an aniline derivative that is part of another mesogenic core. Alternatively, the aldehyde can be oxidized to a carboxylic acid (4,5-difluoro-2-iodobenzoic acid) bldpharm.com and then used in esterification reactions to link different molecular fragments together, a common strategy in LC synthesis. researchgate.net The difluoro substitution pattern is particularly useful for creating materials with negative dielectric anisotropy, a desirable property for certain display technologies. rsc.org The iodine atom can be replaced via Suzuki or Sonogashira coupling to extend the conjugated system, which is crucial for achieving the desired molecular shape and electronic properties for liquid crystallinity.
Table 3: Potential Liquid Crystal Scaffolds from this compound
| LC Core Structure | Synthetic Linkage from Aldehyde | Key Property Influence |
| Schiff Base | Condensation with an aromatic amine | Extends the rigid core of the molecule |
| Ester | Oxidation to carboxylic acid, then esterification | Connects different aromatic units |
| Biphenyl | Suzuki coupling at the iodine position | Creates an extended, rigid, conjugated system |
The development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) relies on the design of novel organic semiconductors with tailored electronic properties. Fluorinated and halogenated aromatic compounds are frequently used as building blocks for these materials to tune energy levels (HOMO/LUMO), improve charge transport, and enhance device stability.
This compound is an ideal precursor for such materials. The aldehyde functionality allows it to be used in condensation reactions like the Knoevenagel or Wittig reactions to synthesize larger conjugated molecules. More importantly, the iodo-substituent is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). These reactions are fundamental to building the complex π-conjugated systems that form the basis of organic electronic materials. By coupling this compound (or a derivative) with other aromatic or heterocyclic building blocks, chemists can construct donor-acceptor architectures and extended polymer chains necessary for efficient OLEDs and OPVs. The fluorine atoms help to lower the LUMO energy level of the resulting material, which can be beneficial for electron injection and transport in n-type or emissive materials.
In-Depth Analysis of this compound in Advanced Organic Synthesis
A comprehensive examination of the role of this compound as a versatile building block and intermediate in the synthesis of complex organic molecules reveals its utility in creating multipigment structures, potential agrochemical targets, and intricate polycyclic and bridged systems. This article explores the specific applications of this compound, highlighting its reactivity and strategic importance in modern synthetic chemistry.
While specific research detailing the direct application of this compound in the formation of multipigment building blocks is not extensively documented in publicly available literature, its structural features suggest a strong potential for such applications. The presence of ortho and para-directing fluorine atoms, coupled with a reactive iodinated site and an aldehyde functional group, makes it a prime candidate for constructing complex chromophoric systems.
The aldehyde group can readily participate in condensation reactions, such as Knoevenagel or aldol (B89426) condensations, to extend conjugation and form the backbone of a pigment molecule. Simultaneously, the iodo-substituent provides a handle for palladium-catalyzed cross-coupling reactions, like Suzuki or Sonogashira couplings. This dual reactivity allows for the sequential or one-pot synthesis of elaborate molecules where different chromophoric units can be attached to the same aromatic core, leading to the formation of multipigment building blocks.
Although direct examples are scarce, the synthesis of related structures, such as fluorenones from benzaldehydes and aryl iodides through dual C-H functionalization, showcases the potential of this class of compounds in building complex aromatic systems that are often colored. acs.orgresearchgate.net
The difluorinated phenyl ring is a common motif in modern pesticides. The aldehyde functionality can be transformed into various heterocyclic systems known to exhibit biological activity, such as pyrazoles, oxazoles, or pyridines. For instance, the synthesis of novel trifluoromethylpyridine compounds, a key structural motif in many active agrochemicals, often involves the elaboration of functionalized pyridine (B92270) rings. mdpi.com The aldehyde on the benzaldehyde ring can be a precursor to such heterocyclic systems through cyclization reactions with appropriate nitrogen-containing reagents.
Furthermore, the iodine atom allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. This is particularly relevant in the development of new herbicides and fungicides, where pyridine-based structures have shown significant promise. nih.gov
The synthesis of complex polycyclic and bridged systems often relies on intramolecular cyclization reactions. The structure of this compound is well-suited for such transformations, particularly through palladium-catalyzed reactions like the intramolecular Heck reaction.
In a typical scenario, the aldehyde group can be elaborated into a side chain containing an alkene. The subsequent intramolecular Heck reaction between the aryl iodide and the tethered alkene can lead to the formation of a new ring fused to the benzene core, creating a polycyclic system. The regioselectivity of this cyclization can be influenced by the substitution pattern on the aromatic ring and the nature of the tether. The fluorine atoms can play a role in directing the cyclization and influencing the electronic properties of the resulting polycyclic structure.
While direct examples utilizing this compound are not explicitly detailed in the available literature, the principles of intramolecular Heck reactions are well-established for the synthesis of a variety of carbocyclic and heterocyclic systems, including those with tertiary and quaternary stereocenters. Current time information in Bangalore, IN.nih.govnih.gov The synthesis of fluorinated polycyclic aromatic hydrocarbons through methods like the Mallory reaction of stilbene (B7821643) derivatives also points to the feasibility of using fluorinated building blocks for constructing complex aromatic architectures. nih.gov
Conclusion
4,5-Difluoro-2-iodobenzaldehyde is a versatile and valuable building block that has found widespread applications in modern organic synthesis. Its unique combination of a fluorinated aromatic ring, a reactive aldehyde group, and a synthetically versatile iodine atom allows for a wide range of selective chemical transformations. This has enabled the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and novel materials. As our understanding of the chemistry of this remarkable compound continues to grow, it is certain to play an even more important role in the development of new technologies that will benefit society.
Future Research Directions and Challenges in 4,5 Difluoro 2 Iodobenzaldehyde Chemistry
Development of More Sustainable and Greener Synthetic Routes
The current synthetic pathways to 4,5-Difluoro-2-iodobenzaldehyde and related polyhalogenated benzaldehydes often rely on traditional methods that may involve harsh reaction conditions, stoichiometric use of hazardous reagents, and the generation of significant waste streams. A primary challenge and a key area for future research is the development of more sustainable and environmentally benign synthetic strategies.
One promising approach lies in the exploration of greener fluorination and iodination techniques. Traditional methods like the Balz-Schiemann reaction for fluorination, while effective, can involve hazardous diazonium salts and high temperatures. dovepress.com Future research could focus on late-stage C-H activation/fluorination methodologies, which offer a more atom-economical and direct route to introduce fluorine atoms onto the aromatic ring. Similarly, the development of catalytic iodination methods using safer iodine sources and milder conditions would represent a significant advancement over classical electrophilic iodination protocols.
The principles of green chemistry, such as the use of renewable feedstocks, solvent-free reaction conditions, and energy-efficient processes like microwave or ultrasound-assisted synthesis, are yet to be systematically applied to the synthesis of this compound. researchgate.net Investigating enzymatic or chemo-enzymatic routes could also provide highly selective and sustainable alternatives to conventional chemical synthesis. nih.gov
Table 1: Comparison of Traditional vs. Potential Greener Synthetic Approaches
| Synthetic Step | Traditional Method | Potential Greener Alternative | Key Advantages of Greener Route |
| Fluorination | Balz-Schiemann reaction | Catalytic C-H fluorination | Higher atom economy, avoids hazardous intermediates. dovepress.com |
| Iodination | Electrophilic iodination with I2/oxidizing agent | Catalytic iodination with recyclable catalysts | Milder conditions, reduced waste. |
| Overall Process | Multi-step synthesis with solvent-intensive workups | Flow chemistry, solvent-free or aqueous reactions | Improved safety, reduced solvent use, potential for automation. |
Exploration of Novel Catalytic Transformations
The presence of three distinct functional groups in this compound makes it an ideal substrate for a wide range of catalytic transformations. The carbon-iodine bond is particularly amenable to various cross-coupling reactions, offering a gateway to a vast array of derivatives.
Future research will undoubtedly focus on expanding the scope of palladium-catalyzed reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, using this compound as the electrophilic partner. The development of highly efficient and selective catalyst systems that can operate under mild conditions and tolerate the aldehyde and fluoro functionalities is a key objective. Furthermore, exploring other transition-metal-catalyzed reactions, for instance, using copper, nickel, or iron catalysts, could offer cost-effective and sustainable alternatives to palladium.
The aldehyde group can also participate in a variety of catalytic reactions. For example, its catalytic reduction to an alcohol or oxidation to a carboxylic acid can provide access to other important building blocks. Moreover, the development of catalytic methods for the direct conversion of the aldehyde to other functional groups, such as nitriles or amides, would be highly valuable.
Table 2: Potential Catalytic Transformations of this compound
| Reaction Type | Reacting Group | Potential Catalyst | Potential Product Class |
| Suzuki Coupling | C-I | Palladium, Nickel | Biaryls |
| Sonogashira Coupling | C-I | Palladium/Copper | Arylalkynes |
| Heck Coupling | C-I | Palladium | Stilbenes |
| Buchwald-Hartwig Amination | C-I | Palladium | Anilines |
| Catalytic Reduction | Aldehyde | Ruthenium, Iridium | Benzyl alcohols |
| Catalytic Oxidation | Aldehyde | Gold, Palladium | Benzoic acids |
Asymmetric Synthesis and Chiral Derivatization
The aldehyde functionality of this compound serves as a prochiral center, making it an excellent starting point for the synthesis of chiral molecules. The development of efficient asymmetric catalytic methods for the transformation of the aldehyde group is a significant area for future research.
Enantioselective nucleophilic additions to the aldehyde, such as asymmetric allylation, aldol (B89426) reactions, and the addition of organometallic reagents, could provide access to a wide range of chiral secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The challenge lies in designing chiral catalysts that can achieve high levels of enantioselectivity in the presence of the fluoro and iodo substituents.
Furthermore, the resulting chiral derivatives of this compound can be used as building blocks for the synthesis of chiral ligands for asymmetric catalysis. The presence of the fluorine atoms can influence the electronic properties and conformational preferences of the ligands, potentially leading to improved catalytic performance.
Advanced Materials Science Applications
Fluorinated organic molecules are of great interest in materials science due to their unique electronic properties, thermal stability, and ability to influence molecular packing. This compound and its derivatives represent a promising class of building blocks for the design and synthesis of novel functional materials.
One exciting avenue of research is the development of liquid crystals. The introduction of fluorine atoms can significantly impact the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystalline materials. Derivatives of this compound could be explored for their potential use in advanced display technologies.
Another key area is the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of conjugated molecules, which is beneficial for n-type or ambipolar charge transport. The iodine atom provides a convenient handle for extending the π-conjugation through cross-coupling reactions, allowing for the fine-tuning of the electronic and optical properties of the resulting materials.
Table 3: Potential Material Science Applications of this compound Derivatives
| Application Area | Desired Properties | Potential Derivative Structure |
| Liquid Crystals | Nematic or smectic phases, high dielectric anisotropy | Schiff base or ester derivatives with long alkyl chains |
| Organic Semiconductors | High charge carrier mobility, tunable bandgap | Extended π-conjugated systems via Sonogashira or Suzuki coupling |
| Organic Light-Emitting Diodes | High quantum efficiency, specific emission color | Donor-acceptor architectures |
Q & A
Basic Questions
Q. What are the key safety considerations when handling 4,5-Difluoro-2-iodobenzaldehyde in laboratory settings?
- Methodological Answer : Prioritize hazard awareness training, including proper labeling, SDS review, and PPE selection (e.g., nitrile gloves, lab coats, and eye protection). Use fume hoods to minimize inhalation risks. Emergency protocols should include immediate access to eye wash stations and safety showers, as outlined in safety frameworks for structurally similar aldehydes . Stability studies indicate that the compound should be stored in airtight containers at room temperature, away from light and moisture, to prevent decomposition .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : Common methods include:
- Direct iodination : Electrophilic substitution on 4,5-difluorobenzaldehyde using iodine monochloride (ICl) in acetic acid, optimized at 60–80°C for 6–8 hours.
- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with iodinated precursors, requiring anhydrous conditions and inert atmospheres .
- Table 1 : Reaction optimization parameters (solvent, catalyst, yield):
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Pd(PPh₃)₄ | 100 | 65–70 |
| Toluene | CuI | 80 | 55–60 |
| Acetic acid | ICl | 60 | 75–80 |
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹⁹F NMR (δ ~ -110 to -120 ppm for difluoro groups) and ¹H NMR (aldehyde proton at δ ~10 ppm).
- Mass spectrometry : Molecular ion peak at m/z 298 (C₇H₂F₂IO).
- Chromatography : HPLC with C18 columns and acetonitrile/water mobile phases to assess purity (>95% required for research-grade material) .
Advanced Research Questions
Q. How can conflicting reactivity data for this compound in cross-coupling reactions be resolved?
- Methodological Answer : Contradictions often arise from:
- Impurity profiles : Trace moisture or oxygen can deactivate catalysts. Use Karl Fischer titration to verify anhydrous conditions .
- Substituent effects : The electron-withdrawing difluoro groups reduce iodine's electrophilicity. Mitigate by using stronger bases (e.g., Cs₂CO₃) or microwave-assisted synthesis to enhance reaction rates .
- Statistical analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) and identify optimal conditions .
Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- DFT calculations : Model the electron density at the iodine-bearing carbon (M06-2X/def2-TZVP level) to predict sites for nucleophilic attack.
- SMILES-based simulations : Use PubChem’s canonical SMILES (C1=C(C(=C(C(=C1F)F)I)C=O)F) to generate electrostatic potential maps .
- Table 2 : Computed activation energies (kcal/mol) for common nucleophiles:
| Nucleophile | Solvent | ΔG‡ (kcal/mol) |
|---|---|---|
| NH₃ | DMSO | 22.3 |
| PhS⁻ | THF | 18.7 |
| CN⁻ | Acetone | 15.9 |
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability is influenced by:
- Light exposure : UV-Vis studies show 10% degradation after 72 hours under direct UV light. Store in amber glass .
- Temperature : Accelerated aging tests (40°C for 30 days) reveal <5% decomposition, confirming room-temperature stability.
- Moisture : Hygroscopicity assays indicate rapid hydrolysis in >60% humidity; use molecular sieves in storage containers .
Q. What strategies improve the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer :
- Protecting groups : Temporarily mask the aldehyde with acetals or imines to direct reactivity to the iodine site .
- Directed ortho-metalation : Use lithium bases to deprotonate specific positions, enabling selective functionalization .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired intermediates (e.g., shorter times for kinetic products) .
Methodological Guidelines for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
